molecular formula C14H22ClNO2 B15296154 Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride

Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride

Cat. No.: B15296154
M. Wt: 271.78 g/mol
InChI Key: UPWGNRKRJLIZKV-UHFFFAOYSA-N
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Description

The compound has the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3-phenylpropyl)amino]propanoate
  • Methyl 3-[(3-phenylpropyl)amino]pentanoate
  • Ethyl 3-[(3-phenylpropyl)amino]butanoate

Uniqueness

Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its ester group and phenylpropylamino moiety contribute to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

methyl 3-(3-phenylpropylamino)butanoate;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-12(11-14(16)17-2)15-10-6-9-13-7-4-3-5-8-13;/h3-5,7-8,12,15H,6,9-11H2,1-2H3;1H

InChI Key

UPWGNRKRJLIZKV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)NCCCC1=CC=CC=C1.Cl

Origin of Product

United States

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